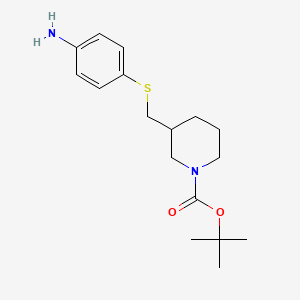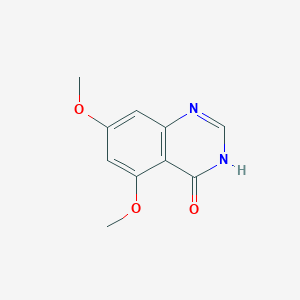
5,7-Dimethoxychinazolin-4(3H)-on
Übersicht
Beschreibung
5,7-dimethoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethoxyquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethoxyquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phytochemische Forschung
5,7-Dimethoxychinazolin-4(3H)-on ist eine Phytochemikalie, die in verschiedenen indischen Heilpflanzen vorkommt. Es wird untersucht, ob es in verschiedenen Pflanzenteilen vorhanden ist und welche therapeutischen Wirkungen es hat. Die IMPPAT-Datenbank, eine wichtige Ressource für Phytochemikalien indischer Heilpflanzen, enthält diese Verbindung .
Arzneimittelforschung
Aufgrund seiner einzigartigen Struktur ist diese Verbindung von Interesse für die Arzneimittelforschung, insbesondere bei der Entwicklung neuer Pharmazeutika. Seine physikalisch-chemischen Eigenschaften, seine Medikamenteneignung und seine ADMET-Profile (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) werden berechnet, um sein Potenzial als Medikamentenkandidat zu bewerten .
Cheminformatik
Die chemische Struktur der Verbindung wird in der Cheminformatik verwendet, um ihre Eigenschaften und Ähnlichkeiten mit anderen Verbindungen zu untersuchen. Dies hilft bei der Vorhersage ihres Verhaltens in biologischen Systemen und ihrer möglichen Wechselwirkungen mit biologischen Zielstrukturen .
Synthetische Chemie
This compound dient als Baustein in der synthetischen Chemie zum Aufbau komplexerer Moleküle. Seine Derivate werden synthetisiert und für verschiedene chemische Reaktionen und Pfade untersucht .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Referenzmaterial zur Kalibrierung und Validierung von Analysegeräten wie NMR, HPLC, LC-MS und UPLC verwendet. Dies stellt eine genaue Messung chemischer Substanzen in Forschung und industriellen Anwendungen sicher .
Therapeutische Anwendungen
Die Forschung zu den therapeutischen Anwendungen von this compound ist im Gange. Es wird auf seine potenziellen medizinischen Eigenschaften und seine Rolle bei der Behandlung verschiedener Krankheiten untersucht, als Teil einer umfassenderen Studie zu Chinazolinon-Derivaten .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474977 | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-27-0 | |
| Record name | 5,7-Dimethoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208)?
A1: Understanding the metabolic fate of a drug candidate like RVX-208, which contains the 5,7-dimethoxyquinazolin-4(3H)-one moiety, is crucial for several reasons. Firstly, metabolites can exhibit different pharmacological activities compared to the parent compound. Some might be pharmacologically active, potentially contributing to the overall therapeutic effect, while others might be inactive or even toxic. Identifying the major metabolites helps determine if any contribute to the drug's efficacy or toxicity profile. Secondly, characterizing metabolites provides insights into the drug's metabolism pathways. This information can be valuable in predicting potential drug-drug interactions, understanding interindividual variability in drug response, and guiding further drug design and development efforts. The study mentioned in the abstract aimed to isolate and identify the predominant metabolites of RVX-208 using in vitro methods []. This research helps establish a foundation for understanding the metabolic fate and potential downstream effects of compounds containing the 5,7-dimethoxyquinazolin-4(3H)-one structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
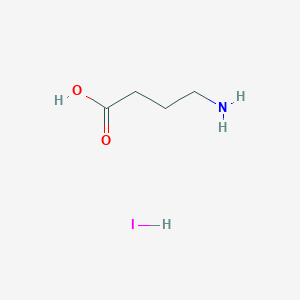
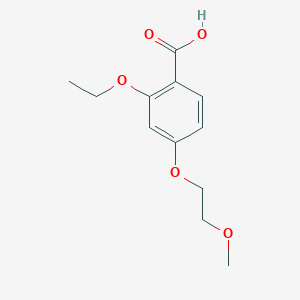

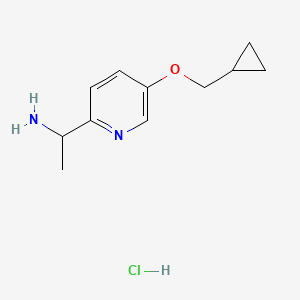

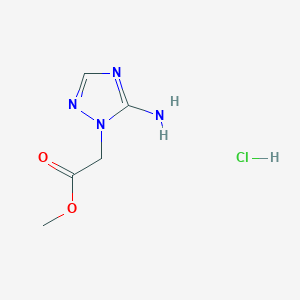
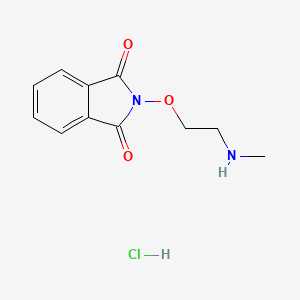
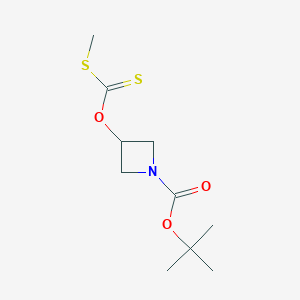

![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)
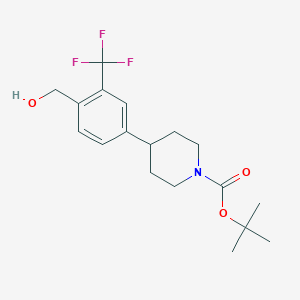
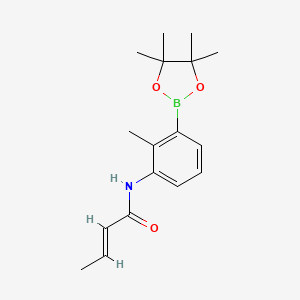
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
